ethyl 5-(4-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Introduction to Ethyl 5-(4-Chlorobenzamido)-3-(4-Chlorophenyl)-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate
Historical Context of Thieno[3,4-d]Pyridazine Derivatives in Medicinal Chemistry
Thieno[3,4-d]pyridazine derivatives have emerged as a critical scaffold in drug discovery due to their structural versatility and broad-spectrum biological activities. Early work in the 2010s highlighted their role as Rho-associated protein kinase (ROCK) inhibitors, with compounds such as 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one demonstrating nanomolar inhibitory concentrations against ROCK I and II isoforms. These findings catalyzed further exploration into thienopyridazine-based therapeutics, particularly for conditions involving abnormal cell migration, such as cancer metastasis and cardiovascular diseases.
Parallel research identified thieno[3,4-d]pyridazines as potent antibacterial agents. For instance, 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine derivatives exhibited measurable activity against Gram-positive pathogens, underscoring the scaffold’s adaptability to diverse therapeutic targets. The incorporation of electron-withdrawing groups, such as nitro or chloro substituents, further optimized these compounds’ metabolic stability and target binding affinity. By 2023, five-membered heterocycles like thieno[3,4-d]pyridazine had become cornerstone elements in antibiotic design, with their physicochemical properties directly influencing drug potency and pharmacokinetics.
Structural Novelty and Academic Significance of Chlorinated Benzamido Substituents
The strategic introduction of chlorinated benzamido groups in this compound represents a deliberate effort to enhance molecular interactions with biological targets. Chlorine atoms at the para position of both the phenyl and benzamido moieties confer two key advantages:
- Electrophilic Character : The electron-withdrawing effect of chlorine increases the compound’s susceptibility to nucleophilic attack, facilitating covalent binding with cysteine or serine residues in enzyme active sites.
- Lipophilicity Modulation : Chlorination improves membrane permeability, as evidenced by enhanced logP values in related thienopyridazine derivatives, thereby increasing bioavailability.
Comparative studies of chlorinated vs. non-chlorinated analogs reveal marked improvements in inhibitory activity. For example, ethyl 3-(4-chlorophenyl)-5-(3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate demonstrated a 15-fold increase in ROCK II inhibition compared to its non-chlorinated counterpart, emphasizing the critical role of halogenation. Additionally, the benzamido group’s amide bond serves as a hydrogen-bond donor, enabling interactions with key amino acids in target proteins, such as aspartate or glutamate residues.
Table 1: Impact of Substituents on Thieno[3,4-d]Pyridazine Bioactivity
| Substituent Position | Functional Group | Observed Biological Effect |
|---|---|---|
| 3-position | 4-Chlorophenyl | Enhanced kinase inhibition |
| 5-position | 4-Chlorobenzamido | Improved antibacterial activity |
| 4-position | Oxo group | Stabilized tautomeric forms |
This structural configuration aligns with broader trends in heterocyclic drug design, where multi-halogenated systems are prioritized for their balanced electronic and steric properties. Academic interest in this compound extends to its synthetic accessibility; the ethyl ester at the 1-position allows for straightforward derivatization via hydrolysis or transesterification, enabling rapid generation of analog libraries.
Properties
IUPAC Name |
ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-3-5-13(23)6-4-12)17(16)21(29)27(26-18)15-9-7-14(24)8-10-15/h3-11H,2H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWXOBFUFFPKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the chlorinated phenyl groups and the ethyl ester functional group. Common reagents used in these reactions include chlorinated benzoyl chlorides, amines, and ethyl esters. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thieno[3,4-d]pyridazine compounds.
Scientific Research Applications
Ethyl 5-(4-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(4-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other thiophene derivatives allow for comparative analysis based on core motifs, substituents, and reported bioactivities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Influence: The thieno[3,4-d]pyridazine core in the target compound is distinct from simpler thiophene (4b, 15) or pyrrolo-triazolo-pyrimidine (19b) systems. Pyridazine’s electron-deficient nature may enhance interactions with biological targets like kinases or DNA, though this remains speculative without direct data. Compounds with fused triazolo or pyrrolo rings (e.g., 19b) exhibit higher anticancer activity, suggesting that increased aromaticity and planar structures improve target binding .
Substituent Effects :
- 4-Chlorophenyl Groups : Present in all compounds, these groups are associated with enhanced bioactivity due to their hydrophobicity and ability to engage in halogen bonding. For example, compound 4b (with dual 4-chlorophenyl and sulfonamide groups) shows broad-spectrum activity .
- Ethyl Carboxylate : Found in the target compound and 4b, this group may improve solubility and membrane permeability, though its ester linkage could reduce metabolic stability compared to carboxylic acids (e.g., compound 15).
Bioactivity Trends :
- Sulfonamide-containing derivatives (e.g., 4b) demonstrate dual anticancer and antibacterial effects, likely due to sulfonamide’s role in inhibiting carbonic anhydrases or bacterial dihydropteroate synthase .
- Pyrrole and triazole moieties (e.g., 15, 19b) correlate with enhanced anticancer activity, possibly through intercalation or protease inhibition.
Inferred Potential of the Target Compound
While direct data are unavailable, the structural similarities to active analogs suggest:
- Anticancer Potential: The 4-chlorophenyl and benzamido groups may synergize with the pyridazine core to target DNA topoisomerases or kinases.
- Antibacterial Activity : The ethyl carboxylate could mimic sulfonamide bioactivity, though this requires validation.
Biological Activity
Ethyl 5-(4-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core structure, characterized by the following molecular formula:
- Molecular Formula : C22H15Cl2N3O4S
- Molecular Weight : 488.34 g/mol
This structure includes functional groups such as an ethyl ester, chlorobenzamide, and chlorophenyl substituents, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets.
Primary Targets
- Cyclin-dependent kinases (CDK6 and CDK9) : These kinases play crucial roles in cell cycle regulation and transcriptional control. The compound acts as an inhibitor of these kinases, disrupting normal cell cycle progression and inducing apoptosis in cancer cells.
Mode of Action
The inhibition of CDK6 and CDK9 leads to:
- Disruption of the cell cycle
- Altered transcription processes
- Induction of programmed cell death (apoptosis)
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth by interfering with the cell cycle.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Anticancer Effects :
- In vitro assays demonstrated that the compound inhibited proliferation in various cancer cell lines.
- Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
-
Antimicrobial Activity Assessment :
- A series of tests against Gram-positive and Gram-negative bacteria indicated significant antibacterial activity.
- The minimum inhibitory concentration (MIC) values were determined for several strains, demonstrating effectiveness comparable to standard antibiotics.
-
In Vivo Studies :
- Animal models have shown that administration of the compound results in reduced tumor size compared to control groups.
- Safety profiles were assessed, indicating manageable toxicity levels at therapeutic doses.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Biological Activity |
|---|---|
| Presence of chlorobenzamide group | Enhanced binding affinity to CDK6/CDK9 |
| Ethyl ester functionality | Improved solubility and bioavailability |
| Thieno[3,4-d]pyridazine core | Essential for anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
